N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)quinoxaline-6-carboxamide
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Overview
Description
N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)quinoxaline-6-carboxamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinoxaline core, a pyrrolidinyl group, and a thiophenylmethyl moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)quinoxaline-6-carboxamide typically involves multiple steps, starting with the preparation of the thiophenylmethyl group, followed by the formation of the pyrrolidinyl group, and finally the quinoxaline core. Common synthetic routes include:
Thiophenylmethyl Group Formation: This can be achieved through the reaction of thiophene with appropriate reagents to introduce the methyl group.
Pyrrolidinyl Group Formation: The pyrrolidinyl group can be synthesized through cyclization reactions involving amino acids or their derivatives.
Quinoxaline Core Formation: The quinoxaline core is typically formed through condensation reactions involving 1,2-diamines and 1,2-dicarbonyl compounds.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would involve optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to enhance the efficiency of each synthetic step.
Chemical Reactions Analysis
Types of Reactions: N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)quinoxaline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired outcome.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The biological applications of this compound include its use as a potential therapeutic agent. Its interactions with biological targets can be studied to develop new drugs and treatments.
Medicine: In medicine, N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)quinoxaline-6-carboxamide may be explored for its pharmacological properties. It could be used in the development of new medications for various diseases.
Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)quinoxaline-6-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Quinoxaline Derivatives: Other quinoxaline derivatives share structural similarities but may differ in their substituents and functional groups.
Pyrrolidinyl Compounds: Compounds containing pyrrolidinyl groups can have similar properties but differ in their core structures.
Thiophenylmethyl Compounds: Other compounds with thiophenylmethyl groups may have different biological activities and applications.
Uniqueness: N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)quinoxaline-6-carboxamide stands out due to its combination of quinoxaline, pyrrolidinyl, and thiophenylmethyl groups, which contribute to its unique chemical and biological properties.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
IUPAC Name |
N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]quinoxaline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c23-18(14-1-2-16-17(9-14)20-6-5-19-16)21-15-3-7-22(11-15)10-13-4-8-24-12-13/h1-2,4-6,8-9,12,15H,3,7,10-11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGXNYCXELJGNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC3=NC=CN=C3C=C2)CC4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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